2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran is an organic compound with the molecular formula C10H16O2. It is characterized by a tetrahydrofuran ring bonded to a cyclohexene moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran typically involves the reaction of cyclohex-2-en-1-ol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the ether bond between the cyclohexene and tetrahydrofuran rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene moiety to cyclohexane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofuran ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-one or cyclohex-2-en-1-al.
Reduction: Formation of 2-(cyclohex-1-yloxy)tetrahydrofuran.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Scientific Research Applications
2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-yloxy)tetrahydrofuran
- 2-(Cyclohex-3-en-1-yloxy)tetrahydrofuran
- 2-(Cyclohex-4-en-1-yloxy)tetrahydrofuran
Uniqueness
2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran is unique due to the position of the double bond in the cyclohexene ring, which influences its reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yloxyoxolane |
InChI |
InChI=1S/C10H16O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h2,5,9-10H,1,3-4,6-8H2 |
InChI Key |
PCRXKSBLKVVDNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.